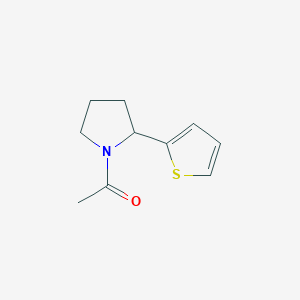

1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-8(12)11-6-2-4-9(11)10-5-3-7-13-10/h3,5,7,9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUZVAPWBYNJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) can be used for halogenation reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

The compound 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone , with a CAS number of 1090985-98-0, is a pyrrolidine derivative that has garnered interest in various scientific research applications. This article explores its potential applications, synthesis methods, and relevant case studies, supported by comprehensive data tables.

Structural Representation

The compound features a pyrrolidine ring substituted with a thiophene moiety, which contributes to its unique chemical properties and biological activities.

Pharmacological Studies

1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone has shown promise in pharmacology due to its structural characteristics that allow it to interact with various biological targets.

Potential Uses

- Neurological Disorders : Research indicates that derivatives of thiophene can act on neurotransmitter systems, potentially providing therapeutic avenues for conditions such as migraines and anxiety disorders. Studies have shown that compounds similar to this one can act as antagonists at specific receptors involved in pain signaling pathways.

- Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics.

Antioxidant Properties

The presence of the thiophene ring suggests potential antioxidant activity. Compounds with similar structures have been studied for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Synthesis and Development

The synthesis of 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone typically involves:

- Formation of the Pyrrolidine Ring : This can be achieved through amine coupling reactions.

- Introduction of the Thiophene Moiety : This may involve cyclization reactions using sulfur-containing precursors.

Table of Relevant Studies

| Study Title | Year | Findings | Application |

|---|---|---|---|

| Study on Antimicrobial Activity of Thiophene Derivatives | 2020 | Demonstrated significant activity against E. coli and S. aureus | Potential antibiotic development |

| Investigation of Neurological Effects | 2021 | Identified receptor interactions relevant to migraine treatment | Neurological disorder therapies |

| Antioxidant Activity of Thiophene Compounds | 2022 | Showed effective scavenging of free radicals | Oxidative stress prevention |

Notable Research Insights

Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry, particularly for their multi-faceted biological activities. The compound's ability to bind to specific receptors enhances its pharmacological profile, making it a valuable candidate for further research.

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Carbon Chain Lengths

- α-Pyrrolidinopentiothiophenone (α-PVT) (2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one): Structural Difference: The ethanone bridge is extended to pentanone. Impact: Increased lipophilicity enhances blood-brain barrier penetration, making it potent in CNS activity but prone to misuse as a psychoactive substance .

- 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one: Structural Difference: Butanone chain instead of ethanone. Impact: Intermediate lipophilicity between ethanone and pentanone derivatives, balancing solubility and bioavailability .

Heterocyclic Ring Modifications

- 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47): Structural Difference: Piperazine replaces pyrrolidine. Impact: Piperazine’s additional nitrogen enhances hydrogen bonding, improving receptor binding affinity. The trifluoromethyl group increases electronegativity, altering metabolic stability . Applications: Investigated for antipsychotic or antidepressant activity due to piperazine’s serotonin receptor interactions.

- 1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone: Structural Difference: Furan replaces thiophene; methyl group on pyrrolidine. Methylation may sterically hinder interactions in biological systems .

Substituent Variations on Aromatic Rings

- 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone: Structural Difference: Bromophenyl replaces thiophene. Impact: Bromine’s electron-withdrawing effect increases molecular polarity, enhancing solubility in polar solvents. Higher molecular weight may slow metabolic clearance . Applications: Used in cross-coupling reactions for synthesizing biaryl compounds in drug discovery.

- (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone: Structural Difference: Hydroxyl group on pyrrolidine; methyl on thiophene. Impact: Hydroxyl group introduces polarity, improving aqueous solubility. Methyl on thiophene enhances steric bulk, possibly increasing selectivity for specific enzyme targets .

Dual Heterocyclic Systems

- 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one: Structural Difference: Contains both piperazine and pyrrolidine.

Comparative Data Table

Research and Regulatory Implications

Structural modifications directly influence regulatory status and research focus .

Biological Activity

1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound notable for its unique structural features, which include a thiophene ring and a pyrrolidine moiety linked by an ethanone group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone is , and its structure can be represented as follows:

This compound features a ketone functional group that contributes to its reactivity and biological interactions.

The biological activity of 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to active sites, potentially inhibiting or modulating the activity of these targets. This interaction is crucial for understanding its pharmacological effects.

Pharmacological Potential

Research indicates that compounds containing thiophene and pyrrolidine motifs often exhibit significant pharmacological properties. Notably, studies have suggested that 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone may possess:

- Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin levels, which could indicate potential antidepressant properties.

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one | Contains isoquinoline and thiophene | Antidepressant properties |

| 3-Methyl-1-(3-methylhex-1-en-2-yl)pyrrolidine | Pyrrolidine with alkene side chain | Potential psychoactive effects |

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds. For instance:

- Anticancer Activity : A study on thiazole derivatives highlighted that modifications at specific positions could enhance antiproliferative activity against cancer cell lines. This suggests that structural variations in compounds like 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone could lead to improved efficacy in cancer treatment .

- Neuropharmacology : Research on pyrrolidine derivatives indicated their potential as ligands for serotonin receptors, which are critical in the treatment of mood disorders . Given the structural similarities, it is plausible that 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone may exhibit similar neuropharmacological effects.

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways . This mechanism could be relevant for understanding the therapeutic potential of 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting pyrrolidine derivatives with thiophene-containing carbonyl precursors under acidic or basic catalysis.

- Cyclization : Using hydrazine hydrate in refluxing acetic acid to form heterocyclic intermediates, followed by purification via recrystallization or column chromatography .

- Key Reagents : Sodium borohydride for reduction, potassium permanganate for oxidation, and solvents like ethanol or dichloromethane .

- Optimization : Temperature control (e.g., 60–100°C) and catalyst selection (e.g., palladium for cross-coupling) are critical for yield improvement .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify functional groups (e.g., pyrrolidine protons at δ 1.5–2.5 ppm, thiophene signals at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNOS, MW 211.28) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths, angles, and intermolecular interactions. For example, SHELXL refines data with R-factor < 0.05 .

Q. What are the recommended safety precautions when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors (GHS precaution P261) .

- Waste Disposal : Neutralize acidic byproducts before disposal. Toxicity data should be verified due to limited toxicological studies .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the thiophene ring shows high electron density .

- Molecular Dynamics : Simulates interactions with biological targets (e.g., enzymes) to guide drug design .

- Thermodynamic Data : Boiling point (486–487 K) and enthalpy of formation from NIST data inform reaction conditions .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control groups .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing thiophene with pyridazine) to isolate variables .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What methodologies are used to investigate the mechanism of action in biological systems?

- Methodological Answer :

- Biochemical Assays :

- Enzyme Inhibition : Measure IC values via fluorometric assays (e.g., phosphodiesterase inhibition ).

- Receptor Binding : Radioligand displacement assays quantify affinity (e.g., K values for GPCRs) .

- Molecular Docking : AutoDock Vina predicts binding modes with targets (e.g., COX-2 for anti-inflammatory activity ).

- In Vivo Models : Test pharmacokinetics in rodents (e.g., bioavailability via oral administration ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.